molecular formula C28H40O9 B1259743 Paniculatumoside A

Paniculatumoside A

Cat. No.: B1259743
M. Wt: 520.6 g/mol
InChI Key: RIZURMSYPNFAAV-GSCZNSFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paniculatumoside A is a C21 steroidal glycoside isolated from the roots of Cynanchum paniculatum (Bunge) Kitag. (Asclepiadaceae) . Structurally, it comprises a steroidal aglycone core (glaucogenin derivatives) linked to sugar moieties, primarily oleandropyranosyl units . Its molecular formula, determined via HRESI-MS, is C28H40O8, with characteristic hydroxyl (3443 cm⁻¹), carbonyl (1736 cm⁻¹), and olefinic (1635 cm⁻¹) groups identified in IR and NMR spectra .

Properties

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

(1E,4S,5R,8S,13R,16S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-24(29)20(32-4)12-22(34-14)35-16-9-10-27(2)15(11-16)5-6-17-19(27)8-7-18-23-21(36-25(17)30)13-33-28(23,3)37-26(18)31/h5,7,14,16-17,19-24,26,29,31H,6,8-13H2,1-4H3/b18-7+/t14-,16+,17-,19+,20-,21-,22+,23-,24-,26+,27+,28-/m1/s1

InChI Key

RIZURMSYPNFAAV-GSCZNSFOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C/C=C/5\[C@@H]6[C@@H](CO[C@@]6(O[C@@H]5O)C)OC(=O)[C@@H]4CC=C3C2)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5O)C)OC(=O)C4CC=C3C2)C)OC)O

Synonyms

paniculatumoside A
paniculatumoside B

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Structural Features of Paniculatumoside A and Key Analogs

This compound belongs to a family of C21 steroidal glycosides with variations in aglycone substitution and glycosylation patterns. Below is a comparative analysis:

Table 1: Structural Comparison of this compound and Related Compounds
Compound Source Molecular Formula Aglycone Sugar Units Key Functional Groups
This compound C. paniculatum roots C28H40O8 Glaucogenin C α-d-Oleandropyranosyl Olefinic (δH 5.38, 6.24)
Paniculatumoside B C. paniculatum roots C34H50O11 Glaucogenin C Additional hexose unit Methoxyl (δH 3.44)
Paniculatumoside C C. paniculatum Not reported Glaucogenin C Pentasaccharide chain Multiple hydroxyls
Paniculatumoside H C. paniculatum C28H40O8 Glaucogenin C α-d-Oleandropyranosyl Similar to A, but C-2 shift
Neohancoside C C. hunmkiunum roots C42H66O14 Neohancogenin β-d-Glucopyranosyl Acetylated sugars
Atratoglaucoside B C. atratum roots C35H54O12 Glaucogenin B β-d-Digitoxopyranosyl 17α-OH substitution

Key Observations :

  • Shared Aglycone : this compound, B, H, and C share the glaucogenin C aglycone, but differ in glycosylation. This compound and H have identical molecular formulas but distinct glycosidic linkages (e.g., α-oleandrose in A vs. β-digitoxose in H) .
  • Sugar Chain Complexity: Paniculatumoside C, a pentasaccharide, exhibits enhanced antiviral activity compared to monosaccharide analogs (e.g., A and H), suggesting glycosylation degree correlates with bioactivity .
  • Functional Group Variation : Neohancoside C and Atratoglaucoside B feature acetylated sugars and 17α-OH substitutions, respectively, which alter solubility and receptor binding .

Pharmacological Activity Comparison

Anti-Inflammatory Effects

This compound and its analogs modulate inflammatory pathways, but efficacy varies:

Table 2: Pharmacological Profiles of Paniculatumoside Analogs
Compound Activity Mechanism EC50/IC50 Model
This compound Anti-inflammatory Inhibits NF-κB p65, COX-2, IL-1β Not reported In vitro (RAW264.7)
Paniculatumoside C Antiviral Blocks alphavirus entry 1.5 nM (SINV) In vivo (mice)
Paniculatumoside H Anti-inflammatory Suppresses TLR4/NF-κB pathway 10 µM In vitro (LPS-induced macrophages)
Neohancoside C Cytotoxic Induces apoptosis via ROS 8.2 µM (HeLa) In vitro

Key Findings :

  • This compound vs. H : Both inhibit NF-κB, but A targets COX-2 and IL-1β, while H suppresses TLR4 signaling .
  • Paniculatumoside C : Demonstrates exceptional antiviral potency (EC50 = 1.5 nM against SINV) due to its pentasaccharide chain enhancing cellular uptake .
  • Neohancoside C : Diverges from anti-inflammatory effects, showing cytotoxicity in cancer cells .

Q & A

What are the standard chromatographic techniques employed for the isolation and purification of Paniculatumoside A from plant extracts?

Basic Research Question
The isolation typically involves solvent extraction followed by column chromatography. Initial crude extracts are partitioned using solvents of varying polarity (e.g., hexane, ethyl acetate, methanol). Medium-pressure liquid chromatography (MPLC) with silica gel or reversed-phase C18 columns is used for fractionation. Final purification requires high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection. Critical parameters include mobile phase composition (e.g., acetonitrile/water gradients), flow rates (1–5 mL/min for HPLC), and column temperature control. Researchers must validate purity (>95%) via analytical HPLC and corroborate with spectral data (e.g., NMR, HRMS) .

Which spectroscopic techniques are essential for elucidating the structure of this compound?

Basic Research Question
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and glycosidic linkages.
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive/negative ion mode to confirm molecular formula.
  • Circular Dichroism (CD) : For determining absolute configuration of chiral centers.
    Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) is critical to avoid misidentification .

How can conflicting reports on this compound’s antioxidant capacity across studies be methodologically reconciled?

Advanced Research Question
Discrepancies often arise from variations in:

  • Assay systems (DPPH vs. ORAC vs. FRAP);
  • Sample preparation (fresh vs. lyophilized extracts);
  • Quantification standards (Trolox vs. gallic acid equivalents).
    To resolve contradictions:

Standardize protocols using validated guidelines (e.g., USP);

Report metadata (extraction solvents, concentration ranges, positive controls);

Conduct comparative studies under identical conditions.
Meta-analyses using random-effects models can quantify heterogeneity sources, while systematic reviews (PRISMA guidelines) synthesize evidence .

What considerations are critical when designing in vivo studies to evaluate this compound’s pharmacokinetics?

Advanced Research Question
Key factors include:

  • Dose selection : Based on preliminary in vitro IC50 values and allometric scaling.
  • Animal model : Species-specific metabolic pathways (e.g., murine vs. primate CYP450 enzymes).
  • Sampling intervals : Frequent blood draws to capture absorption/distribution phases.
  • Analytical validation : LC-MS/MS quantification with a lower limit of detection (LLOD) <1 ng/mL.
    Ethical compliance (3Rs principles) and PICOT framework application (e.g., Time: 72-hour exposure) are mandatory .

What databases or repositories contain validated spectral data for this compound?

Basic Research Question
Reliable sources include:

  • PubChem (CID-specific spectral entries);
  • ChEMBL (bioactivity data cross-linked with structures);

How should researchers formulate hypothesis-driven research questions when investigating this compound’s mechanism of action?

Advanced Research Question
Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT frameworks:

  • Population : Cancer cell lines (e.g., HepG2);
  • Intervention : this compound (10–100 µM);
  • Comparison : Standard chemotherapeutic agents (e.g., doxorubicin);
  • Outcome : Apoptosis markers (caspase-3 activation);
  • Time : 48-hour exposure.
    Pilot studies ensure feasibility, while novelty is assessed via systematic literature reviews .

What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question
Use:

  • Non-linear regression (e.g., log-logistic models) to calculate IC50/EC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent effects).
    Software tools like GraphPad Prism or R packages (drc, ggplot2) ensure reproducibility. Pre-register analysis plans to mitigate bias .

How can researchers optimize chromatographic separation parameters to improve this compound yield from complex matrices?

Advanced Research Question
Apply Design of Experiments (DOE) principles:

Factors : Column type (C8 vs. C18), mobile phase pH (2.5–5.5), temperature (25–40°C).

Response variables : Peak resolution, yield (mg/g).

Statistical models : Central Composite Design (CCD) to identify optimal conditions.
Validate robustness via inter-day precision testing (±2% RSD for retention time) .

Which in vitro models are most appropriate for preliminary screening of this compound’s neuroprotective effects?

Basic Research Question
Common models include:

  • Primary neuronal cultures : Rat cortical neurons exposed to glutamate-induced excitotoxicity (viability via MTT assay).
  • Immortalized cell lines : SH-SY5Y cells subjected to oxidative stress (H2O2; apoptosis via caspase-3 quantification).
  • Microglial activation assays : BV-2 cells stimulated with LPS (TNF-α suppression via ELISA).
    Standardize culture conditions (e.g., serum concentration, oxygen levels) to ensure reproducibility .

What strategies mitigate batch-to-batch variability in this compound isolation from plant sources?

Advanced Research Question
Strategies include:

  • Standardized plant sourcing : Georeferenced voucher specimens deposited in herbaria.
  • Quality control (QC) markers : HPLC fingerprinting of secondary metabolites (e.g., phenolics, terpenoids).
  • Process validation : Repeatability testing across ≥3 independent batches.
    Document deviations using Ishikawa diagrams to trace variability sources (e.g., seasonal changes in plant material) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculatumoside A
Reactant of Route 2
Paniculatumoside A

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